molecular formula C7H8O5 B1233561 cis-2-Oxohept-3-enedioic acid

cis-2-Oxohept-3-enedioic acid

Cat. No.: B1233561
M. Wt: 172.13 g/mol
InChI Key: HYVSZVZMTYIHKF-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-2-oxohept-3-enedioic acid is the cis-isomer of 2-oxohept-3-enedioic acid.

Scientific Research Applications

  • Solar Energy Harvesting:

    • cis-2-Oxohept-3-enedioic acid (CIS) is used in the production of high-quality thin film solar cells. Oxalic acid, a component related to CIS, is shown to be an effective chelating agent in the electrodeposition of CIS films, leading to improved solar cell efficiency (Sun et al., 2014).
  • Synthesis of Organic Compounds:

    • The synthesis of cis/trans-but-2-enedioic acid monoesters, closely related to this compound, has been reported. This synthesis process is significant for the chemical industry due to its applications in various fields, including material science and pharmaceuticals (Yan-lon, 2014).
  • Biotechnological Production:

    • The unsaturated long-chain α,ω-dicarboxylic acid 1,18-cis-octadec-9-enedioic acid, a derivative of this compound, is used as a precursor for polymers. It is produced biotechnologically using Candida tropicalis, demonstrating the chemical's importance in sustainable industrial processes (Funk et al., 2017).
  • Layered Double Hydroxides:

    • This compound plays a role in the intercalation into layered double hydroxides (LDH), a process important in materials chemistry. This process provides insight into molecular recognition abilities of LDHs, which has implications in various industrial and research applications (Li et al., 2005).

Properties

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

(Z)-2-oxohept-3-enedioic acid

InChI

InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,9,10)(H,11,12)/b3-1-

InChI Key

HYVSZVZMTYIHKF-IWQZZHSRSA-N

Isomeric SMILES

C(CC(=O)O)/C=C\C(=O)C(=O)O

SMILES

C(CC(=O)O)C=CC(=O)C(=O)O

Canonical SMILES

C(CC(=O)O)C=CC(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Oxohept-3-enedioic acid
Reactant of Route 2
Reactant of Route 2
cis-2-Oxohept-3-enedioic acid
Reactant of Route 3
Reactant of Route 3
cis-2-Oxohept-3-enedioic acid
Reactant of Route 4
Reactant of Route 4
cis-2-Oxohept-3-enedioic acid
Reactant of Route 5
cis-2-Oxohept-3-enedioic acid
Reactant of Route 6
cis-2-Oxohept-3-enedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.